An In-Depth Technical Guide to 5'-Fluoro-2'-hydroxyacetophenone and Related Compounds
An In-Depth Technical Guide to 5'-Fluoro-2'-hydroxyacetophenone and Related Compounds
A Note on Chemical Nomenclature: The requested topic, "5'-Fluoro-2'-iodo-2-hydroxyacetophenone," presents a structural ambiguity as the 2'-position on the phenyl ring is designated to be substituted with both an iodo and a hydroxyl group. As a single position cannot bear two different substituents, this guide will focus on the well-characterized and commercially available compound 5'-Fluoro-2'-hydroxyacetophenone . Additionally, information regarding the related iodo-substituted compound, 1-(5-Fluoro-2-iodophenyl)ethanone , will be provided as a likely alternative of interest.
Introduction to 5'-Fluoro-2'-hydroxyacetophenone
5'-Fluoro-2'-hydroxyacetophenone is an aromatic ketone that serves as a crucial intermediate in various fields of chemical synthesis.[1][2] Its structure, featuring a fluorine atom, a hydroxyl group, and a ketone, imparts unique reactivity, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The fluorine substitution, in particular, can enhance metabolic stability and binding affinity of target molecules, a desirable trait in medicinal chemistry.[1] This compound is also known as 2-acetyl-4-fluorophenol.[3]
Chemical Structure and Molecular Properties
A thorough understanding of the chemical structure and molecular properties is fundamental for the application of 5'-Fluoro-2'-hydroxyacetophenone in research and development.
Chemical Structure
The structure of 5'-Fluoro-2'-hydroxyacetophenone consists of an acetophenone core with a hydroxyl group at the 2'-position and a fluorine atom at the 5'-position of the phenyl ring.
Systematic IUPAC Name: 1-(5-Fluoro-2-hydroxyphenyl)ethanone[2]
Visual Representation of the Chemical Structure:
Caption: Chemical structure of 5'-Fluoro-2'-hydroxyacetophenone.
Molecular and Physicochemical Properties
A summary of the key identifiers and properties of 5'-Fluoro-2'-hydroxyacetophenone is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [1][4] |
| Molecular Weight | 154.14 g/mol | [1][5] |
| CAS Number | 394-32-1 | [1][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 56-58 °C | |
| Boiling Point | 65-66 °C at 8 mmHg | |
| SMILES String | CC(=O)c1cc(F)ccc1O | [5] |
| InChI Key | KOFFXZYMDLWRHX-UHFFFAOYSA-N | [4][5] |
Synthesis of 5'-Fluoro-2'-hydroxyacetophenone
5'-Fluoro-2'-hydroxyacetophenone is an important pharmaceutical intermediate.[3][6] One documented synthesis approach involves a multi-step process starting from aminophenol.[3] The key steps in this synthetic pathway are:
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Double Esterification: Aminophenol is treated with an acetylating agent, such as acetic anhydride, to protect both the amino and phenolic hydroxyl groups.[3]
-
Fries Rearrangement: The resulting 4-acetamidophenyl acetate undergoes a Fries rearrangement, typically catalyzed by aluminum chloride with sodium chloride as a solubility promoter, to yield 2-acetyl-4-acetamidophenol.[3]
-
Hydrolysis: The acetyl group on the nitrogen is selectively removed under acidic conditions to give 2-acetyl-4-aminophenol.[3]
-
Diazotization and Fluorination: The amino group is converted to a diazonium salt, which is then subjected to a fluorination reaction to produce the final product, 5'-fluoro-2'-hydroxyacetophenone.[3]
Visual Representation of the Synthesis Workflow:
Caption: Generalized synthetic pathway for 5'-Fluoro-2'-hydroxyacetophenone.
Analytical Characterization
The identity and purity of 5'-Fluoro-2'-hydroxyacetophenone are typically confirmed using a suite of analytical techniques. While specific spectral data for the fluoro-iodo-hydroxy variant is unavailable, the analytical approach for substituted acetophenones is well-established.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: This technique is employed to identify the key functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 5'-Fluoro-2'-hydroxyacetophenone and similar compounds.[1] A typical HPLC analysis involves a reversed-phase column and a UV detector.
Example HPLC Protocol for a Related Compound (2'-Hydroxyacetophenone):
| Parameter | Condition |
| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 25 cm × 4.6 mm, 5 µm particle size |
| Mobile Phase A | 50 mM Sodium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Methanol |
| Detection | UV at 244 nm |
| Flow Rate | 0.5 mL/min |
This protocol would require optimization for the specific analysis of 5'-Fluoro-2'-hydroxyacetophenone.
Applications in Research and Development
5'-Fluoro-2'-hydroxyacetophenone is a versatile precursor for the synthesis of more complex molecules. It has been utilized in the preparation of:
-
Chalcones, such as 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one.
-
Flavones and chromones, including 3-hydroxy and 3-methoxy derivatives.
These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Alternative Compound of Interest: 1-(5-Fluoro-2-iodophenyl)ethanone
As the initial query included an "iodo" substituent, it is plausible that 1-(5-Fluoro-2-iodophenyl)ethanone (also known as 5'-Fluoro-2'-iodoacetophenone) was the intended compound. This molecule lacks the 2'-hydroxyl group but contains the iodo-substituent.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FIO | [7] |
| Molecular Weight | 264.04 g/mol | [7] |
| CAS Number | 914225-70-0 | [7] |
| Appearance | Light brown oil | [7] |
| Primary Use | Pharmaceutical intermediate | [8] |
This compound is a reactant in the preparation of PF-06463922, a potent macrocyclic ALK inhibitor with potential as an antitumor agent.[8]
Synthesis of 1-(5-Fluoro-2-iodophenyl)ethanone: A documented synthesis starts from 5-Fluoro-2-iodobenzoic acid, which is first converted to its acid chloride.[8] This is followed by a reaction with a malonic ester and subsequent decarboxylation to yield the target ketone.[8]
Safety and Handling
5'-Fluoro-2'-hydroxyacetophenone is classified as a warning-level hazard, with potential for acute oral toxicity, skin irritation, eye irritation, and respiratory system irritation. Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this solid compound.
Conclusion
5'-Fluoro-2'-hydroxyacetophenone is a key chemical intermediate with a well-defined structure and established synthetic routes. Its utility in the synthesis of biologically active compounds underscores its importance in medicinal chemistry and drug development. While the initially requested "5'-Fluoro-2'-iodo-2-hydroxyacetophenone" is structurally ambiguous, the analysis of related, well-documented compounds provides valuable insight for researchers in the field.
References
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Kinetics and Mechanism of Iodination of Substituted Hydroxyacetophenones by Iodine Monochloride in Acetic Acid : Water Medium. (n.d.). TSI Journals. Retrieved February 13, 2026, from [Link]
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5-Fluoro-2-hydroxyacetophenone. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]
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2'-Hydroxyacetophenone. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
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Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination. (2023, March 22). Brainly. Retrieved February 13, 2026, from [Link]
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5-Fluoro-2-hydroxyacetophenone, 98%. (n.d.). SLS Ireland. Retrieved February 13, 2026, from [Link]
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Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]
- Preparation method for 5-fluorin-2-hydroxyacetophenone. (n.d.). Google Patents.
- Preparation process of 5-fluoro-2-hydroxyacetophenone. (n.d.). Patsnap.
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5-Fluoro-2-hydroxyacetophenone. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 13, 2026, from [Link]
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Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. (2022, June 22). DiVA. Retrieved February 13, 2026, from [Link]
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2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]
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